molecular formula C15H26N2O4 B7984991 [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7984991
M. Wt: 298.38 g/mol
InChI Key: PCIKPEWJZCNCKE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (hereafter referred to as the target compound) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamine group and an acetic acid moiety. Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol (exact data for the (R)-enantiomer is inferred from the (S)-enantiomer in ). The Boc group enhances stability and modulates solubility, while the cyclopropyl ring may influence conformational rigidity and receptor binding.

Properties

IUPAC Name

2-[(3R)-3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKPEWJZCNCKE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic 3-Aminopiperidine

Racemic 3-aminopiperidine is resolved using chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures. The (R)-enantiomer forms a diastereomeric salt, which is recrystallized to ≥98% enantiomeric excess (ee).

Reaction Conditions :

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : 0–5°C

  • Yield : 32–38% after three recrystallizations

Asymmetric Hydrogenation of Enamine Precursors

A more efficient route involves hydrogenating 3-pyridinecarboxaldehyde imines using ruthenium-BINAP catalysts. This method achieves 92–95% ee and scales to multi-kilogram batches.

Key Parameters :

  • Catalyst : RuCl₂[(R)-BINAP]

  • Pressure : 50 bar H₂

  • Solvent : Methanol

  • Yield : 89%

Stage 2: Boc Protection and Cyclopropylamine Conjugation

Boc Protection of (R)-3-Aminopiperidine

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions to avoid racemization:

Procedure :

  • Reagents : Boc₂O (1.1 equiv), DMAP (0.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature (2 h)

  • Yield : 95%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, facilitated by DMAP’s base catalysis.

Stage 3: Acetic Acid Moiety Functionalization

The piperidine nitrogen is alkylated with bromoacetic acid derivatives to install the acetic acid group.

Optimized Protocol :

  • Reagents : Bromoacetic acid tert-butyl ester (1.2 equiv), K₂CO₃ (3.0 equiv)

  • Solvent : Acetonitrile, reflux, 8 h

  • Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → room temperature, 2 h

  • Overall Yield : 71%

Critical Note :
The tert-butyl ester intermediate simplifies purification via silica gel chromatography before final deprotection.

Reaction Optimization and Scalability

Solvent and Base Screening for Alkylation

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8078
AcetonitrileCs₂CO₃8285
THFDBU6568

Data adapted from large-scale pilot studies.

Catalytic Effects on Asymmetric Hydrogenation

Catalystee (%)Turnover Number
RuCl₂[(R)-BINAP]95450
Rhodium-DuPhos89380
Ir-Phebox82290

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.35 (m, 2H, piperidine), 4.10 (s, 2H, CH₂CO₂H)

  • ¹³C NMR : 155.2 (C=O, Boc), 79.8 (C(CH₃)₃), 52.1 (piperidine CH₂N)

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) confirms ≥99% ee with retention time = 12.7 min.

Industrial-Scale Challenges and Solutions

Boc Deprotection Exotherms

Large-scale TFA reactions require controlled addition rates (<5 mL/min) to mitigate exotherms, preventing racemization.

Cyclopropane Ring Stability

Stress testing (40°C/75% RH, 4 weeks) shows no degradation, confirming the cyclopropane’s robustness under storage .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl group is a common protecting group used to shield amines during synthesis. It can be cleaved under acidic conditions:

  • Acidic Cleavage : Treatment with trifluoroacetic acid or hydrochloric acid at temperatures ranging from 0 to 80 °C effectively removes the protecting group, yielding the free amine .

Characterization Techniques

Characterization of the synthesized compound and its intermediates is typically performed using:

  • Mass Spectrometry (MS) : To confirm molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) : For detailed structural elucidation and confirmation of functional groups.

  • High Performance Liquid Chromatography (HPLC) : To assess purity and identify reaction products.

Nucleophilic Substitution Mechanism

The introduction of the cyclopropyl group often involves a nucleophilic substitution mechanism where the nitrogen atom in the piperidine ring acts as a nucleophile attacking an electrophilic carbon center, leading to the formation of cyclopropane derivatives.

Acylation Mechanism

In acylation reactions, the carboxylic acid moiety is introduced via nucleophilic attack by the piperidine nitrogen on an acyl chloride or an anhydride, followed by proton transfer to stabilize the acyloxy intermediate.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
[(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidStereoisomer of the target compoundPotentially similar bioactivity but different pharmacokinetics
1-(Cyclopropylamino)pentan-2-oneLacks tert-butoxycarbonyl protectionKnown analgesic properties
4-(Cyclopropylamino)butanoic acidSimple chain structureExhibits neuroprotective effects

This comparison highlights how variations in structure influence biological activity and pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

The structural complexity of [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid makes it valuable for exploring structure-activity relationships (SAR) in drug design. SAR studies are crucial for understanding how different molecular modifications affect biological activity, leading to the development of more effective therapeutic agents .

Binding Affinity Studies

Research involving this compound often focuses on its binding affinities to biological targets. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) are employed to assess how well the compound interacts with specific receptors or enzymes. These studies help elucidate the therapeutic potential and safety profile of the compound .

Synthesis of Derivatives

The tert-butoxycarbonyl (Boc) protecting group present in the compound allows for selective deprotection reactions, which can be utilized to synthesize various derivatives with altered pharmacological properties. For instance, mild methods for deprotecting the Boc group have been reported, facilitating further chemical modifications . This flexibility is advantageous in designing compounds with tailored activities.

Case Study 1: Biological Evaluation

A study evaluated a series of piperidine derivatives, including those similar to this compound, for their affinity towards dopamine transporters (DAT) and norepinephrine transporters (NET). The results indicated that modifications to the piperidine structure could significantly enhance binding affinities, suggesting potential applications in treating neurological disorders .

Case Study 2: Synthesis Pathways

Research has documented various synthetic pathways for creating this compound and its derivatives. These pathways typically involve multi-step reactions that allow for the introduction of functional groups at strategic positions on the piperidine ring, enhancing the compound's biological activity .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound notable for its potential applications in medicinal chemistry. With the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol, this compound features a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it significant in drug design and synthesis.

The biological activity of this compound is primarily explored through its interaction with various biological targets. Studies have indicated that this compound may exhibit activity against certain kinases, which are critical in regulating cellular processes such as growth and differentiation . The compound's structural features allow it to engage effectively with protein binding sites, potentially leading to therapeutic effects.

Binding Affinity and Interaction Studies

Research on the binding affinities of this compound has utilized various techniques, including:

  • Fluorescence Polarization Assays : These assays measure the direct binding interactions with target proteins.
  • Surface Plasmon Resonance : This method provides real-time monitoring of binding events.

Initial findings suggest that the compound may have selective inhibitory effects on certain kinases, which could be leveraged for therapeutic applications .

Comparative Biological Activity

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
[(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidStereoisomer of the target compoundPotentially similar bioactivity but different pharmacokinetics
1-(Cyclopropylamino)pentan-2-oneLacks tert-butoxycarbonyl protectionKnown analgesic properties
4-(Cyclopropylamino)butanoic acidSimple chain structureExhibits neuroprotective effects

The specific arrangement of functional groups in this compound may influence its pharmacological properties distinctly compared to these similar compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. One notable study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than established drugs like bleomycin. This suggests that the structural complexity of these compounds may enhance their interaction with cancer cell pathways .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects associated with piperidine derivatives. Compounds similar to this compound have shown promise in inhibiting cholinesterase and monoamine oxidase B, which are relevant targets in neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Enantiomeric Differences: (R)- vs. (S)-Enantiomers

The (S)-enantiomer, [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354019-05-8), shares the same molecular formula (C₁₅H₂₆N₂O₄) and weight (298.38 g/mol) as the target compound but differs in stereochemistry at the piperidine ring . Enantiomers often exhibit divergent pharmacological profiles due to distinct interactions with chiral biological targets. For example, the (R)-configuration might favor binding to specific opioid or chemokine receptors, as suggested by ’s discussion of analogous piperidine derivatives in pain modulation.

Substituent Variations: Cyclopropyl vs. Isopropyl

Replacing the cyclopropyl group with isopropyl yields [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354011-75-8). This modification increases the molecular weight to 300.40 g/mol (C₁₅H₂₈N₂O₄) due to the addition of two hydrogens .

Protecting Group Variations: Boc vs. Benzyloxycarbonyl

Substituting the Boc group with benzyloxycarbonyl (Cbz) results in [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1), with a molecular weight of 332.40 g/mol (C₁₇H₂₃N₂O₄) . The Cbz group is less hydrolytically stable than Boc under acidic conditions but offers orthogonal protection strategies in synthetic routes. The increased aromaticity may enhance π-π interactions in receptor binding but could also reduce solubility.

Core Structure Modifications: Piperidine vs. Pyrrolidine

Replacing the piperidine ring with pyrrolidine (a five-membered ring) gives [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 114779-79-2). This change decreases the molecular weight to 318.37 g/mol (C₁₇H₂₂N₂O₄) and alters ring strain and hydrogen-bonding capacity . Smaller rings may improve membrane permeability but reduce conformational flexibility.

Functional Group Replacements: Acetic Acid vs. Hydroxyl or Acetyl

  • Hydroxyl analog: (R)-N-(tert-Butoxycarbonyl)-3-hydroxypiperidine (CAS: 143900-43-0) lacks the acetic acid moiety, reducing polarity and molecular weight (201.26 g/mol, C₁₀H₁₉NO₃) . The absence of the carboxylic acid group eliminates pH-dependent solubility and ionic interactions.
  • Acetyl analog: [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS: 926659-01-0) replaces Boc with acetyl, lowering molecular weight to 281.33 g/mol (C₁₃H₂₁N₂O₃) . Acetyl groups are more labile and may affect metabolic stability.

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Structural Notes Reference ID
[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Target compound C₁₅H₂₆N₂O₄ 298.38 Boc-protected cyclopropyl, acetic acid
[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (S)-enantiomer C₁₅H₂₆N₂O₄ 298.38 Stereochemical inversion at piperidine
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Isopropyl substituent C₁₅H₂₈N₂O₄ 300.40 Increased steric bulk
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cbz protecting group C₁₇H₂₃N₂O₄ 332.40 Enhanced π-π interactions
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine core C₁₇H₂₂N₂O₄ 318.37 Reduced ring size, increased strain
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid No cyclopropyl group C₁₂H₂₂N₂O₄ 258.30 Simplified structure
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Acetyl group C₁₃H₂₁N₂O₃ 281.33 Reduced steric protection

Q & A

Q. What are the key steps for synthesizing [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves:
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine amine, as described for similar Boc-protected intermediates .
  • Cyclopropane Introduction : Cyclopropane rings can be formed via [2+1] cycloaddition or alkylation of cyclopropylamine derivatives .
  • Acetic Acid Coupling : Glycolic anhydride or activated esters (e.g., NHS esters) are used to conjugate the acetic acid moiety to the piperidine core under THF reflux conditions .
  • Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or LC-MS .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, including Boc group presence (1.4 ppm for tert-butyl) and cyclopropane signals (0.5–1.5 ppm) .
  • LC-MS : Validates molecular weight and purity (>95%) .
  • IR Spectroscopy : Identifies carbonyl stretches (Boc group at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity of the (R)-configured piperidine be ensured during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use enantiomerically pure starting materials or chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective cyclopropane formation .
  • Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% ee) .

Q. How to address low yields in cyclopropane ring formation during synthesis?

  • Methodological Answer :
  • Optimize Reaction Conditions : Increase temperature (80–100°C) or use Pd/XPhos catalysts to enhance cyclopropanation efficiency .
  • Solvent Screening : Replace THF with DMF or DCE to improve solubility of cyclopropylamine derivatives .
  • Protection Strategies : Pre-protect reactive groups (e.g., amines) to minimize side reactions .

Q. How to resolve contradictions between theoretical and experimental NMR data?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to identify conformational changes or tautomerism .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, especially for cyclopropane and piperidine protons .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., opioid or chemokine receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (ΔG) .
  • QSAR Modeling : Corrogate structural features (e.g., Boc group hydrophobicity) with activity data from analogs .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Testing : Perform systematic assays in DMSO, water, and ethanol at varying pH (e.g., pH 2–9) to identify optimal conditions .
  • LogP Calculation : Use ChemDraw or ACD/Labs to predict partition coefficients; experimental logP should align with Boc group’s lipophilicity (~1.5–2.5) .
  • Counterion Screening : Convert the carboxylic acid to sodium or ammonium salts to enhance aqueous solubility .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC50 determination .
  • Cell Viability : MTT assays on HEK-293 or primary cells assess cytotoxicity at 1–100 µM concentrations .
  • Receptor Binding : Radioligand displacement studies (e.g., μ-opioid receptor) quantify affinity (Ki) .

Q. How to optimize reaction scalability for multi-gram synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for Boc deprotection/acylation steps .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs in cyclopropane formation .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.